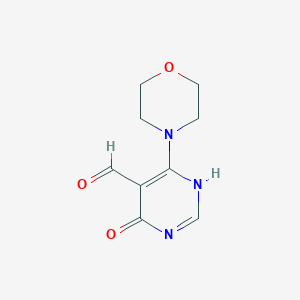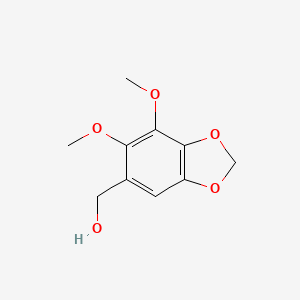
(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol
Übersicht
Beschreibung
(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol is a useful research compound. Its molecular formula is C10H12O5 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Synthesis : Nematollahi and Golabi (1996) reported the electrochemical oxidation of catechol derivatives in methanol, leading to the synthesis of compounds like 4,5-dimethoxy-o-benzoquinone, a process relevant for the study of methoxylation reactions and electro-organic synthesis (Nematollahi & Golabi, 1996).
Fluorescence Derivatization in Chromatography : Iwata et al. (1986) and Yamaguchi et al. (1987) explored compounds related to (6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, which is vital for sensitive detection and analysis of various alcohols (Iwata et al., 1986) (Yamaguchi et al., 1987).
Catalysis and Chemical Synthesis : Deutsch, Martin, and Lieske (2007) studied the condensation of glycerol with various aldehydes and ketones in the presence of solid acid catalysts, potentially leading to the synthesis of compounds like [1,3]dioxolan-4-yl-methanols, which are related to the subject compound (Deutsch, Martin, & Lieske, 2007).
Organic Synthesis Methodologies : Research by Itoh et al. (1979) involved the oxidation of catechol with sodium iodate in methanol, leading to the formation of 4,5-dimethoxy-o-benzoquinone, demonstrating the compound's relevance in organic synthesis processes (Itoh et al., 1979).
Analytical Chemistry in Insecticide Research : Walia, Saha, and Parmar (2004) developed a liquid chromatographic method for determining plant-based insecticide synergists, including derivatives of benzodioxole, showing the compound's application in the analysis and monitoring of insecticide components (Walia, Saha, & Parmar, 2004).
Photodimerization Studies in Chemistry : Nikolova et al. (2002) investigated the [2+2] photodimerization of benzoxaphosphorine derivatives in methanol, a reaction that is pertinent to the study of complex organic reactions and the formation of novel compounds (Nikolova et al., 2002).
Condensing Agent in Synthesis : Kunishima et al. (1999) discussed the synthesis of DMTMM, a condensing agent, which involves reactions in methanol. This highlights the role of related compounds in facilitating complex organic synthesis reactions (Kunishima et al., 1999).
Electron Spin Resonance in Analytical Chemistry : Axelsen and Pedersen (1987) utilized dimethoxy-benzoquinones, which are structurally related to the subject compound, in electron spin resonance spectroscopy, demonstrating its use in analyzing solvent exchanges and chemical structures (Axelsen & Pedersen, 1987).
Structural Studies in Organic Chemistry : Pozharskii et al. (2010) synthesized and studied compounds including dimethoxy-substituted methanols, contributing to our understanding of proton sponges and hydrogen bonding in complex organic molecules (Pozharskii et al., 2010).
Electrochemical Functionalization in Organic Synthesis : Bohn et al. (2010) described the electrochemical functionalization of diisopropylbenzene in methanol, leading to dimethoxy-functionalized products, showing the compound's role in electrochemical synthesis (Bohn et al., 2010).
Eigenschaften
IUPAC Name |
(6,7-dimethoxy-1,3-benzodioxol-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-12-8-6(4-11)3-7-9(10(8)13-2)15-5-14-7/h3,11H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXSTVQMWZEPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1CO)OCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




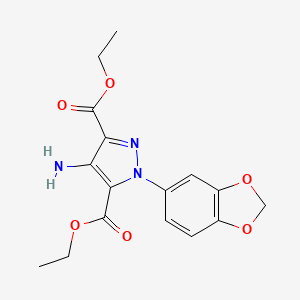
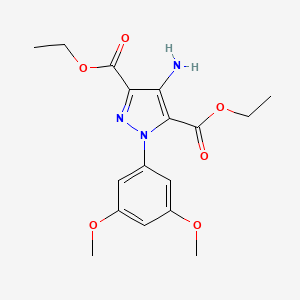

![[[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]amino]urea](/img/structure/B7880331.png)



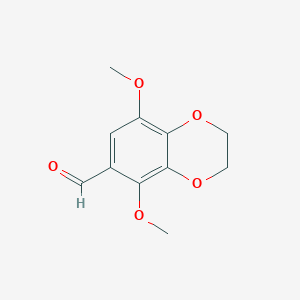
![[3-(3,5-Difluorophenyl)-4-methoxyphenyl]acetic acid](/img/structure/B7880371.png)


